![molecular formula C10H15N3 B11913676 (R)-2-(Pyridin-4-ylmethyl)piperazine CAS No. 1217441-90-1](/img/structure/B11913676.png)
(R)-2-(Pyridin-4-ylmethyl)piperazine
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Overview
Description
®-2-(Pyridin-4-ylmethyl)piperazine is a chiral compound featuring a piperazine ring substituted with a pyridin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Pyridin-4-ylmethyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-piperazine and 4-pyridinemethanol.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) under an inert atmosphere.
Procedure: The ®-piperazine is reacted with 4-pyridinemethanol under the specified conditions to yield ®-2-(Pyridin-4-ylmethyl)piperazine.
Industrial Production Methods: In an industrial setting, the production of ®-2-(Pyridin-4-ylmethyl)piperazine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions: ®-2-(Pyridin-4-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
1.1. G Protein-Coupled Receptor Modulation
One of the notable applications of (R)-2-(Pyridin-4-ylmethyl)piperazine is its role as an allosteric modulator of G protein-coupled receptors (GPCRs). GPCRs are critical targets in drug discovery for various central nervous system (CNS) disorders. Research indicates that compounds with a pyridine-piperazine core can effectively modulate GPCR activity, leading to potential treatments for conditions such as anxiety, depression, and schizophrenia .
1.2. Neuroprotective Effects
Studies have shown that derivatives of this compound exhibit neuroprotective properties by inhibiting monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases like Alzheimer's. For instance, a related compound demonstrated potent inhibition of MAO-B with an IC50 value of 0.013 µM, highlighting the therapeutic potential in managing neurodegenerative disorders .
2.1. Treatment of Neurodegenerative Diseases
The ability of this compound to inhibit MAO suggests its application in developing treatments for neurodegenerative diseases. The modulation of neurotransmitter levels can alleviate symptoms associated with Alzheimer's and Parkinson's diseases, making it a candidate for further investigation in clinical settings .
2.2. Antimicrobial Activity
Recent research has identified the compound's potential as an antimicrobial agent against various pathogens, including those responsible for mosquito-borne diseases like Zika and dengue fever. The compound's structure allows it to interact with specific ion channels in mosquitoes, providing a novel approach to vector control strategies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound derivatives. The following table summarizes key findings regarding substituents and their effects on biological activity:
Substituent | Activity Type | IC50 (µM) | Notes |
---|---|---|---|
Trifluoromethyl | Moderate | 0.039 | Enhances lipophilicity |
Pyridin-4-ylmethyl | High | 0.013 | Critical for MAO-B inhibition |
Piperazine | Essential | - | Provides structural stability |
4.1. Neuroprotective Case Study
In a study evaluating pyridazinone derivatives, a compound similar to this compound was shown to significantly reduce neurotoxicity in cellular models, indicating its potential as a lead compound for further development in neuroprotection .
4.2. Antimicrobial Efficacy
A comprehensive evaluation of the antimicrobial properties revealed that derivatives of this compound exhibited significant activity against various strains of bacteria and fungi, suggesting its utility in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of ®-2-(Pyridin-4-ylmethyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It can modulate biochemical pathways by binding to its targets, leading to changes in cellular processes.
Comparison with Similar Compounds
(S)-2-(Pyridin-4-ylmethyl)piperazine: The enantiomer of ®-2-(Pyridin-4-ylmethyl)piperazine.
2-(Pyridin-4-ylmethyl)piperazine: The racemic mixture of both enantiomers.
N-Methyl-2-(Pyridin-4-ylmethyl)piperazine: A methylated derivative.
Uniqueness: ®-2-(Pyridin-4-ylmethyl)piperazine is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer or racemic mixture. Its specific interactions with molecular targets can lead to distinct pharmacological profiles.
Biological Activity
(R)-2-(Pyridin-4-ylmethyl)piperazine is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following properties:
Property | Value |
---|---|
CAS Number | 1217441-90-1 |
Molecular Formula | C11H14N2 |
Molecular Weight | 178.25 g/mol |
IUPAC Name | This compound |
The compound features a piperazine ring substituted with a pyridine group, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to act as a ligand in various biochemical pathways. It has been investigated for its role in:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of cytochrome P450 enzymes, particularly CYP51 and CYP5122A1, which are involved in sterol biosynthesis in Leishmania species. This inhibition could lead to antileishmanial effects, as demonstrated in studies where analogs displayed significant inhibitory activity against these enzymes .
- Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties by targeting specific kinases involved in cancer cell proliferation. For instance, studies have shown that certain piperazine derivatives can inhibit CDK4/6, leading to reduced tumor growth .
Biological Activity Studies
Several studies have explored the biological activity of this compound and its derivatives. Here are some key findings:
- Antileishmanial Activity : A study screening various compounds against Leishmania revealed that certain derivatives of this compound exhibited selective inhibition of CYP51 with IC50 values in the low micromolar range. These compounds also inhibited the proliferation of L. donovani promastigotes .
- Anticancer Properties : In vitro assays demonstrated that compounds containing the piperazine core showed promising activity against various cancer cell lines. For example, one derivative was found to significantly inhibit cell growth in prostate cancer models .
- Neurotransmitter Modulation : The compound has been studied for its interaction with neurotransmitter receptors, showing potential selectivity towards nicotinic acetylcholine receptors, which may have implications for neuropharmacology .
Case Study 1: Antileishmanial Efficacy
A recent study evaluated a series of this compound derivatives against Leishmania parasites. The most potent analogs were identified as strong inhibitors of CYP51, demonstrating selective activity with minimal cytotoxicity towards mammalian cells.
Case Study 2: Cancer Cell Inhibition
Another investigation focused on the anticancer potential of this compound class. Derivatives were tested against prostate cancer cells, revealing significant inhibition of cell proliferation and induction of apoptosis through modulation of key signaling pathways.
Properties
CAS No. |
1217441-90-1 |
---|---|
Molecular Formula |
C10H15N3 |
Molecular Weight |
177.25 g/mol |
IUPAC Name |
(2R)-2-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C10H15N3/c1-3-11-4-2-9(1)7-10-8-12-5-6-13-10/h1-4,10,12-13H,5-8H2/t10-/m1/s1 |
InChI Key |
VQTOBKXDDUOIDX-SNVBAGLBSA-N |
Isomeric SMILES |
C1CN[C@@H](CN1)CC2=CC=NC=C2 |
Canonical SMILES |
C1CNC(CN1)CC2=CC=NC=C2 |
Origin of Product |
United States |
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